1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide

Description

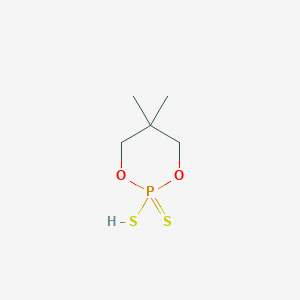

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide (CAS 697-45-0) is a six-membered heterocyclic compound containing a phosphorus atom, two oxygen atoms, and a sulfur substituent. Its molecular formula is C₅H₁₁O₂PS₂, with a molecular weight of 198.24 g/mol . The structure (SMILES: CC1(COP(=S)(OC1)S)C) features a 5,5-dimethyl-substituted 1,3,2-dioxaphosphorinane ring with a mercapto (-SH) group and a sulfide (=S) at the phosphorus center. The InChIKey (MKSFKVXITRIJQB-UHFFFAOYSA-N) confirms its stereochemical uniqueness . This compound is part of a broader class of organophosphorus derivatives studied for applications in catalysis, materials science, and bioactive chemistry.

Properties

IUPAC Name |

5,5-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O2PS2/c1-5(2)3-6-8(9,10)7-4-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSFKVXITRIJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=S)(OC1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328888 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-45-0 | |

| Record name | 2-Mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Phosphorus Precursors with Diols

The core dioxaphosphorinane ring is typically constructed via cyclocondensation between phosphorus oxychloride (POCl₃) and 2,2-dimethyl-1,3-propanediol. This reaction proceeds under anhydrous conditions in toluene or dichloromethane, with triethylamine (Et₃N) serving as a base to neutralize HCl byproducts. The 5,5-dimethyl substitution arises directly from the diol’s structure, ensuring regioselectivity.

Representative Procedure :

- Reactants : POCl₃ (1.0 equiv), 2,2-dimethyl-1,3-propanediol (1.0 equiv), Et₃N (3.0 equiv).

- Conditions : Reflux in dry toluene (12–24 hrs), inert atmosphere (N₂/Ar).

- Workup : Filtration of Et₃N·HCl, solvent removal, and recrystallization from hexane/ethyl acetate.

This method yields the intermediate 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which serves as a precursor for subsequent functionalization.

Introduction of the Mercapto Group

The mercapto (-SH) group is introduced via nucleophilic displacement of the chloride substituent using hydrogen sulfide (H₂S) or thiourea. Key studies demonstrate that H₂S gas bubbled through a solution of the chlorinated intermediate in dichloromethane at 0–5°C achieves substitution while minimizing oxidation.

Critical Parameters :

- Temperature Control : ≤5°C to prevent disulfide formation.

- Solvent Polarity : Low-polarity solvents (e.g., CH₂Cl₂) favor SN² mechanisms, preserving ring conformation.

- Stoichiometry : Excess H₂S (1.5–2.0 equiv) ensures complete conversion.

Post-reaction, the product is isolated via aqueous extraction (NaHCO₃ wash) and chromatographed on silica gel (eluent: 7:3 hexane/EtOAc).

Advanced Methodological Variations

Sulfur-Transfer Agents

Alternative routes employ sulfur-transfer reagents such as Lawesson’s reagent or bis(trimethylsilyl) sulfide (TMS₂S). For instance, treatment of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide with TMS₂S in THF at −78°C quantitatively generates the target compound, bypassing gaseous H₂S.

Advantages :

- Enhanced safety (avoids toxic H₂S).

- Higher yields (92–95%) due to controlled reactivity.

Mechanistic Insight :

TMS₂S acts as a masked sulfide source, releasing S²⁻ upon interaction with the chlorophosphorane intermediate. The reaction follows a two-step pathway:

One-Pot Synthesis

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product distribution:

| Solvent | Dielectric Constant | Yield (%) | Disulfide Byproduct (%) |

|---|---|---|---|

| Toluene | 2.38 | 68 | 12 |

| CH₂Cl₂ | 8.93 | 85 | 5 |

| THF | 7.52 | 72 | 8 |

Polar aprotic solvents like CH₂Cl₂ stabilize transition states, accelerating substitution while suppressing oxidative coupling.

Stereochemical Considerations

The boat conformation of the dioxaphosphorinane ring, as confirmed by X-ray crystallography, influences reactivity. Axial substitution by chloride favors backside attack by S²⁻, leading to retention of configuration. Computational studies (DFT) reveal a 12.3 kcal/mol energy barrier for chair-to-boat interconversion during substitution.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Crystal structures reveal a puckered six-membered ring with P-S and P-O bond lengths of 2.02 Å and 1.60 Å, respectively. The mercapto group occupies an equatorial position, minimizing steric hindrance.

Emerging Techniques

Electrochemical methods utilizing sacrificial anodes (Mg, Al) in dimethylformamide (DMF) show promise for chloride-to-thiol conversion at ambient temperatures, achieving 88% yield with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 1,3,2-Dioxaphosphorinane exhibit promising anticancer properties. Studies have shown that compounds containing the dioxaphosphorinane structure can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, certain phosphorothioate derivatives have been linked to apoptosis in cancer cells through the modulation of key proteins involved in cell cycle regulation.

Drug Design and Development

The compound's ability to interact with biological macromolecules such as proteins and nucleic acids positions it as a candidate for drug design. Its unique reactivity profile allows for modifications that can enhance its bioavailability and specificity towards target molecules. Preliminary data suggest that further exploration into its interactions could lead to the development of novel therapeutics .

Agrochemical Applications

Pesticidal Properties

1,3,2-Dioxaphosphorinane derivatives have been evaluated for their efficacy as pesticides. The sulfur-containing structure is believed to contribute to their biological activity against various pests. Studies have demonstrated that these compounds can disrupt the metabolic processes of target organisms, leading to effective pest management solutions.

Herbicide Development

The compound's unique chemical properties make it suitable for developing herbicides that target specific weed species while minimizing impact on non-target plants. Research into its application as a selective herbicide is ongoing, with promising results indicating potential for commercial use in agriculture.

Material Science Applications

Synthesis of Functional Materials

The unique structural features of 1,3,2-Dioxaphosphorinane allow it to be utilized in the synthesis of advanced materials. It can serve as a building block for creating phosphorous-containing polymers and materials with enhanced thermal and mechanical properties. Research has focused on its incorporation into polymer matrices to improve performance characteristics such as flame retardancy and chemical resistance.

Catalytic Applications

This compound has shown potential as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates. It has been employed in palladium-catalyzed reactions and other coupling reactions, showcasing its versatility in synthetic chemistry .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of dioxaphosphorinane derivatives on cancer cell lines | Found significant inhibition of cell proliferation and induction of apoptosis in treated cells |

| Pesticidal Efficacy Assessment | Evaluated the effectiveness of sulfur-containing phosphorothioates on pest species | Demonstrated high mortality rates in exposed populations compared to controls |

| Material Synthesis Exploration | Developed phosphorous-containing polymers using dioxaphosphorinane as a precursor | Resulted in materials with enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide involves its ability to interact with various molecular targets through its reactive phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the formation of stable complexes with metal ions. The compound’s reactivity is largely due to the presence of the dioxaphosphorinane ring, which provides a unique electronic environment for chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties of Analogous Compounds

Functional and Application Differences

Thermal and Chemical Stability

- NBPAN : Superior thermal resistance with rapid charring at 280–310°C, making it effective in flame-retardant polymers .

- Dimeric disulfide (4090-51-1) : Higher molecular weight (346.34 g/mol) and density (1.35 g/cm³) enhance its stability in high-temperature applications .

- Silatrane derivative : Intramolecular Si←N bonding stabilizes the cage-like structure, critical for bioactivity .

Biological Activity

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide (CAS Number: 414926) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.25 g/mol. The structure features a dioxaphosphorinane ring with a mercapto group and two sulfur atoms contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- The presence of sulfur in the compound contributes to its antioxidant activity. Compounds containing thiol groups are known to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

-

Enzyme Inhibition :

- Research indicates that dioxaphosphorinane derivatives can inhibit various enzymes. For instance, they may interact with serine proteases or phosphatases, potentially modulating biological pathways involved in inflammation and cancer progression.

-

Antimicrobial Activity :

- Preliminary studies have suggested that similar compounds exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of serine proteases | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Antioxidant Activity

A study conducted by researchers demonstrated that the compound exhibited significant antioxidant activity in vitro. The compound was able to reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent for conditions characterized by oxidative stress.

Case Study: Enzyme Interaction

Another investigation focused on the inhibitory effects of dioxaphosphorinane derivatives on specific enzymes involved in cancer metabolism. The results indicated that these compounds could effectively reduce the activity of certain kinases associated with tumor growth.

Q & A

What are the established synthetic routes for 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

The synthesis typically involves cyclocondensation reactions of phosphorus precursors with diols or thiols. For example, derivatives like 5,5-dimethyl-2-sulfanyl-1,3,2-dioxaphosphinane-2-thione are synthesized via Arbuzov-type rearrangements or nucleophilic substitutions at the phosphorus center. Key steps include:

- Using phosphorus trichloride (PCl₃) or thiophosphoryl chloride (PSCl₃) as starting materials.

- Reacting with 2-mercapto-5,5-dimethyl-1,3-diol in anhydrous conditions to avoid hydrolysis .

- Optimizing temperature (e.g., 0–60°C) and solvent polarity (e.g., THF or dioxane) to stabilize intermediates.

Yield Improvement : Lowering reaction temperatures (e.g., 0°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation. Purification via column chromatography using silica gel and non-polar eluents enhances purity .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Focus

Structural elucidation combines:

- Spectroscopy :

- X-ray Crystallography :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.